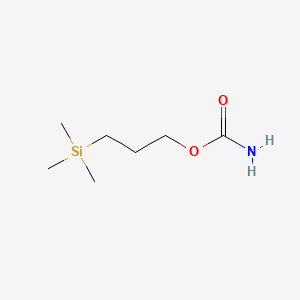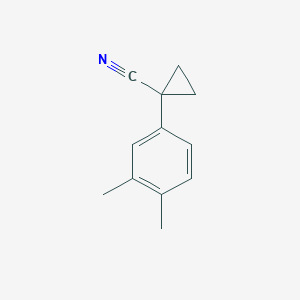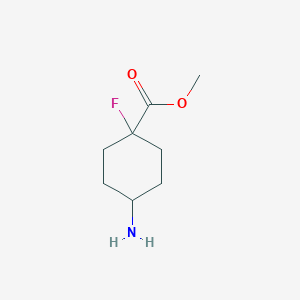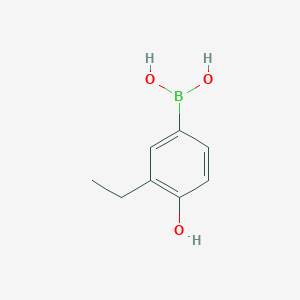
1-Propanol, 3-(trimethylsilyl)-, carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(trimethylsilyl)propyl carbamate is an organosilicon compound that features a trimethylsilyl group attached to a propyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trimethylsilyl)propyl carbamate typically involves the reaction of 3-(trimethylsilyl)propylamine with a carbamoylating agent. One common method is the reaction of 3-(trimethylsilyl)propylamine with methyl chloroformate under basic conditions to yield the desired carbamate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 3-(trimethylsilyl)propyl carbamate may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(trimethylsilyl)propyl carbamate can undergo various chemical reactions, including:
Oxidation: The carbamate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
3-(trimethylsilyl)propyl carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine functionality.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a precursor or intermediate in the preparation of pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as increased hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of 3-(trimethylsilyl)propyl carbamate involves the interaction of its functional groups with molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(trimethylsilyl)propylamine: Similar structure but lacks the carbamate group.
3-(trimethoxysilyl)propyl carbamate: Similar structure but with methoxy groups instead of methyl groups on the silicon atom.
3-(triethoxysilyl)propyl carbamate: Similar structure but with ethoxy groups instead of methyl groups on the silicon atom.
Uniqueness
3-(trimethylsilyl)propyl carbamate is unique due to the presence of both the trimethylsilyl and carbamate groups, which confer distinct chemical properties. The trimethylsilyl group provides increased hydrophobicity and stability, while the carbamate group offers reactivity and potential for further functionalization.
Properties
CAS No. |
3124-35-4 |
|---|---|
Molecular Formula |
C7H17NO2Si |
Molecular Weight |
175.30 g/mol |
IUPAC Name |
3-trimethylsilylpropyl carbamate |
InChI |
InChI=1S/C7H17NO2Si/c1-11(2,3)6-4-5-10-7(8)9/h4-6H2,1-3H3,(H2,8,9) |
InChI Key |
DVWXHBJROLJMCA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B11917125.png)


![6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11917138.png)

![2,7-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11917151.png)




![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
![3-Ethylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11917203.png)
